molecular formula C14H17N5O3S B2609747 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3-(methylthio)phenyl)urea CAS No. 2034357-16-7

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3-(methylthio)phenyl)urea

Cat. No. B2609747
CAS RN: 2034357-16-7
M. Wt: 335.38
InChI Key: RQINRSLQNXFBBO-UHFFFAOYSA-N
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Description

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3-(methylthio)phenyl)urea, also known as DMTU, is a potent antioxidant and nitric oxide scavenger. It has been widely used in scientific research to investigate the role of oxidative stress and nitric oxide in various physiological and pathological conditions.

Scientific Research Applications

Corrosion Inhibition

A study investigated the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives for mild steel in acidic conditions. These derivatives, including ones structurally similar to the compound of interest, demonstrated efficient corrosion inhibition by forming a protective layer on the metal surface. This action is attributed to the strong adsorption of the molecules through active centers contained within their structure (Mistry et al., 2011).

Herbicide Efficacy Enhancement

Another study focused on the effect of adjuvants on herbicide efficacy, involving the use of triazinyl derivatives as herbicides in wheat. The addition of certain adjuvants enhanced the herbicides' ability to control weeds, leading to increased grain yield. This research indicates the potential of triazinyl compounds, including those structurally related to the mentioned chemical, in agricultural applications (Varshney & Singh, 1990).

Antibacterial and Anti-HIV Activities

Research on 3,4-dimethoxy phenyl ethyl-1,3,5-triazinyl thiourea derivatives highlighted their potential in medical science, showing notable antibacterial and anti-HIV activities. These findings point to the versatility of triazinyl urea derivatives in developing new pharmaceuticals (Patel et al., 2007).

Soil Degradation and Side Effects

A study on the soil degradation of triazinyl urea derivatives, such as sulfonylurea herbicides, revealed their minimal impact on soil microbial activities at agricultural usage concentrations. This suggests their environmental compatibility and supports their use in sustainable agriculture practices (Dinelli et al., 1998).

Synthetic Organic Chemistry Applications

The compound has also been utilized in synthetic organic chemistry, particularly in the formation of unsymmetrical ketones. This application demonstrates the compound's utility as a reagent in complex organic synthesis processes, offering a pathway to synthesize valuable organic compounds efficiently (Hirao et al., 2022).

properties

IUPAC Name

1-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(3-methylsulfanylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3S/c1-21-13-17-11(18-14(19-13)22-2)8-15-12(20)16-9-5-4-6-10(7-9)23-3/h4-7H,8H2,1-3H3,(H2,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQINRSLQNXFBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)NC2=CC(=CC=C2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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